1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups and rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst. The specific reagents and conditions can vary depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce human error.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms new products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of different derivatives.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and chemical processes.
Medicine: The compound may be explored for its therapeutic properties, including its potential use as a drug candidate for various diseases.
Industry: In industrial applications, it can be utilized in the production of advanced materials, coatings, and other chemical products.
Mechanism of Action
The mechanism by which 1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1,5-Dimethyl-8-(4-methoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
1,5-Dimethyl-8-(4-ethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
1,5-Dimethyl-8-(4-phenylpropoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Uniqueness: 1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione stands out due to its specific structural features, which can influence its reactivity and biological activity. The presence of the phenylmethoxy group, in particular, may confer unique properties compared to similar compounds.
Properties
IUPAC Name |
1,5-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-25-16-18(28)22-21(29)26(2)19(16)27-17(23-24-20(25)27)14-8-10-15(11-9-14)30-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQTXRNYHPIGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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